molecular formula C22H26N2O4S B11298768 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}furan-2-carboxamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}furan-2-carboxamide

Cat. No.: B11298768
M. Wt: 414.5 g/mol
InChI Key: ZHZJWYLEKIHWNX-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}furan-2-carboxamide is a complex organic compound that belongs to the class of sulfonyl pyrroles. This compound is characterized by its unique structure, which includes a furan-2-carboxamide moiety attached to a pyrrole ring substituted with dimethyl and methylphenyl sulfonyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-(2-methylpropyl)pyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C22H26N2O4S/c1-14(2)13-24-17(5)16(4)20(21(24)23-22(25)19-7-6-12-28-19)29(26,27)18-10-8-15(3)9-11-18/h6-12,14H,13H2,1-5H3,(H,23,25)

InChI Key

ZHZJWYLEKIHWNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC(C)C)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through the reaction of a suitable diketone with an amine under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan-2-carboxamide Moiety: The final step involves the coupling of the sulfonyl pyrrole with furan-2-carboxylic acid or its derivatives using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The sulfonamide moiety is known for its biological activity, particularly in inhibiting tumor growth.

Case Study: Antitumor Activity

A study indicated that derivatives of sulfonamide compounds exhibit cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. These derivatives often act by inducing apoptosis in cancer cells, which is crucial for effective cancer therapy . The incorporation of the furan and pyrrole structures into the compound enhances its interaction with biological targets, potentially increasing its efficacy.

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. Research has demonstrated that certain derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory processes.

Case Study: Dual Inhibition

In a molecular docking study, compounds similar to N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}furan-2-carboxamide were evaluated for their ability to inhibit both COX and LOX pathways. This dual inhibition suggests a potential therapeutic application in treating inflammatory diseases such as arthritis .

Drug Design and Synthesis

The structural complexity of this compound makes it an attractive candidate for drug design. Its unique functional groups allow for modifications that can enhance bioactivity and selectivity.

Synthesis Techniques

Various synthetic pathways have been explored to optimize the yield and purity of this compound. For instance, utilizing different solvents and reaction conditions has been shown to influence the formation of desired derivatives significantly .

Summary of Applications

The following table summarizes the key applications of this compound:

Application Description References
Anticancer ActivityInduces apoptosis in various human cancer cell lines; effective against breast and colon cancers
Anti-inflammatory EffectsInhibits COX and LOX enzymes; potential treatment for inflammatory diseases
Drug DesignStructural modifications enhance bioactivity; various synthesis techniques explored

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}furan-2-carboxamide: shares similarities with other sulfonyl pyrrole derivatives, such as:

Uniqueness

  • The presence of the furan-2-carboxamide moiety distinguishes it from other similar compounds, imparting unique chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets or improve its solubility and stability under physiological conditions.

Biological Activity

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furan ring, a pyrrole moiety, and sulfonyl groups. Its molecular formula is C36H46N4O8S4C_{36}H_{46}N_4O_8S_4 with a molecular weight of 791.0 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation.
  • Anti-inflammatory Effects : It has shown promise in reducing inflammatory markers in vitro.
  • Monoclonal Antibody Production : Similar compounds have been reported to enhance monoclonal antibody production by modulating metabolic pathways in cell cultures .

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways:

  • Cell Growth Suppression : The compound appears to suppress cell growth while enhancing glucose uptake and ATP production in cell cultures, suggesting a metabolic modulation effect .
  • Glycan Profile Modification : It may influence the N-glycan profile of proteins, which is crucial for therapeutic monoclonal antibodies .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibits tumor cell proliferation
Anti-inflammatoryReduces inflammatory markers
Monoclonal Antibody ProductionEnhances productivity in CHO cells

Detailed Findings

A study focusing on the structural components of similar compounds revealed that the 2,5-dimethylpyrrole structure significantly enhances cell-specific productivity in batch cultures. This suggests that modifications to the pyrrole component could yield compounds with improved biological efficacy .

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